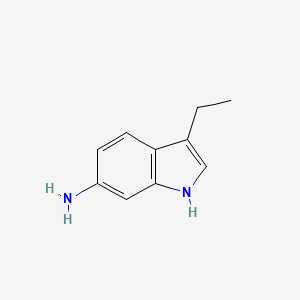

3-ethyl-1H-indol-6-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N2 |

|---|---|

Molecular Weight |

160.22 g/mol |

IUPAC Name |

3-ethyl-1H-indol-6-amine |

InChI |

InChI=1S/C10H12N2/c1-2-7-6-12-10-5-8(11)3-4-9(7)10/h3-6,12H,2,11H2,1H3 |

InChI Key |

BZGDUQHUMYDJMN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CNC2=C1C=CC(=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Ethyl 1h Indol 6 Amine

Historical and Current Synthetic Approaches to Indole-6-amines

The synthesis of the indole-6-amine scaffold can be approached through classical methods that build the heterocyclic ring system from acyclic precursors or through modern techniques that introduce the amino group onto a pre-existing indole (B1671886) core.

Classical Indole Synthesis Adaptations

Several venerable name reactions in organic chemistry provide routes to the indole nucleus. Their adaptation for the synthesis of 6-aminoindoles typically involves using starting materials bearing a nitrogen functionality, such as a nitro group, which can be subsequently reduced to the desired amine.

Fischer Indole Synthesis : This is arguably the most widely used method for indole synthesis, involving the acid-catalyzed cyclization of an arylhydrazone. wikipedia.orgbyjus.comsynarchive.com To generate a 6-aminoindole (B160974), one would typically start with a (4-nitrophenyl)hydrazine. This is condensed with a suitable ketone or aldehyde, such as butanal or 2-butanone, to form the corresponding hydrazone. byjus.com Treatment with a Brønsted or Lewis acid (e.g., polyphosphoric acid, zinc chloride) induces a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement and subsequent cyclization. wikipedia.orgalfa-chemistry.com The resulting 6-nitroindole (B147325) is then reduced, commonly using catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid combinations (e.g., Sn/HCl), to yield the 6-aminoindole.

Madelung Synthesis : The Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. nih.govwikipedia.org For the synthesis of a 6-aminoindole precursor, an N-acyl-2-methyl-5-nitroaniline would be the required starting material. The harsh conditions, often requiring strong bases like sodium ethoxide or potassium tert-butoxide at temperatures exceeding 200°C, limit its application to substrates lacking sensitive functional groups. wikipedia.orgwikipedia.orgbhu.ac.in Milder versions using organolithium bases at lower temperatures have been developed, expanding the reaction's scope. nih.gov

Bischler Indole Synthesis : This method involves the reaction of an α-haloketone or α-hydroxyketone with an excess of an arylamine. wikipedia.orgdrugfuture.com To produce a 6-aminoindole derivative, a para-substituted arylamine like p-phenylenediamine (B122844) or a protected variant would be reacted with an appropriate ketone. researchgate.net The reaction proceeds via an intermediate 2-arylaminoketone, which cyclizes under acidic conditions. drugfuture.com However, the reaction can suffer from poor regioselectivity and harsh conditions. wikipedia.org

Modern Catalyst-Mediated Amination Strategies

Contemporary approaches often favor the late-stage introduction of the amine group onto a pre-functionalized indole ring. Palladium-catalyzed cross-coupling reactions are particularly powerful in this regard.

Buchwald-Hartwig Amination : This reaction has become a cornerstone of modern C-N bond formation. wikipedia.orgnih.gov It enables the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. libretexts.org To synthesize 6-aminoindoles, a 6-haloindole (e.g., 6-bromo-1H-indole) is coupled with an ammonia (B1221849) equivalent, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide (LiHMDS), followed by hydrolysis. organic-chemistry.org The choice of phosphine (B1218219) ligand is critical for reaction efficiency, with sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) often providing superior results, especially for less reactive aryl chlorides. organic-chemistry.orgnih.gov This method offers excellent functional group tolerance and generally proceeds under milder conditions than classical syntheses. wikipedia.org

| Method | Starting Materials | Key Transformation | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Fischer Synthesis | (4-Nitrophenyl)hydrazine, Aldehyde/Ketone | Acid-catalyzed cyclization of hydrazone, followed by nitro reduction | H⁺ or Lewis Acid (e.g., PPA, ZnCl₂), then reduction (e.g., H₂/Pd/C) | Widely applicable, good yields | Requires specific hydrazine, multi-step for amine |

| Madelung Synthesis | N-acyl-2-methyl-5-nitroaniline | Base-catalyzed intramolecular cyclization | Strong base (e.g., NaOEt, t-BuOK), high temp (>200°C) | Access to 2-alkylindoles | Harsh conditions, limited functional group tolerance wikipedia.org |

| Buchwald-Hartwig Amination | 6-Haloindole, Ammonia equivalent | Pd-catalyzed C-N cross-coupling | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base (e.g., NaOt-Bu) | High functional group tolerance, mild conditions wikipedia.org | Requires pre-functionalized indole, catalyst cost |

Targeted Synthesis of 3-ethyl-1H-indol-6-amine and Related Analogs

Once the 6-aminoindole core is established, the ethyl group must be introduced at the C3 position. This requires regioselective functionalization techniques that exploit the inherent reactivity of the indole ring.

Regioselective Functionalization Techniques

The pyrrole (B145914) moiety of the indole ring is electron-rich, with the C3 position being the most nucleophilic and susceptible to electrophilic attack. nih.gov However, the presence of the amino group at C6 and the N-H proton at N1 necessitates careful control of reaction conditions or the use of protecting groups to achieve the desired regioselectivity.

One common strategy is the electrophilic alkylation of the indole ring. A protected 6-aminoindole (e.g., as an acetamide (B32628) derivative) can be treated with an ethylating agent like ethyl bromide or ethyl iodide in the presence of a Lewis acid. Another approach involves a Friedel-Crafts-type reaction with an electrophile. The high reactivity of the indole C3 position often allows for functionalization under relatively mild conditions. thieme-connect.com

Alternatively, Vilsmeier-Haack or Mannich reactions can introduce a functional handle at C3, which can then be further elaborated. For instance, reaction of a protected 6-aminoindole with dimethylformamide and phosphoryl chloride would yield a 3-formyl derivative. This aldehyde could then be converted to the ethyl group via a two-step process of Wittig olefination followed by hydrogenation.

Multi-Component Reactions for Indole Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all starting materials, offer an efficient pathway to complex molecules. rsc.orgchemrxiv.org Various MCRs have been developed for the synthesis of functionalized indoles. nih.gov A hypothetical MCR approach to a 3-ethyl-6-aminoindole scaffold could involve the condensation of a 4-aminoaniline derivative, an aldehyde, and a third component that provides the C2-C3 ethyl unit, potentially under metal catalysis or microwave irradiation to facilitate the domino reaction sequence. nih.gov These methods are prized for their atom economy and operational simplicity. rsc.org

Derivatization Strategies for this compound

The aromatic amine at the C6 position of this compound is a versatile functional group for further chemical modification. Standard transformations for aromatic amines can be readily applied to generate a library of related analogs.

Key derivatization reactions include:

N-Acylation : Reaction with acyl chlorides or anhydrides (e.g., acetyl chloride, acetic anhydride) in the presence of a base yields the corresponding amides.

N-Sulfonylation : Treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) provides sulfonamides.

N-Alkylation : The amine can be alkylated using alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination with aldehydes or ketones provides a more controlled route to mono-alkylated products.

Diazotization : The primary amine can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide variety of substituents (e.g., -Cl, -Br, -CN, -OH) at the C6 position.

These derivatization strategies allow for the systematic modification of the compound's properties by altering the substituent on the 6-amino group.

| Reaction Type | Reagent(s) | Product Functional Group | General Conditions |

|---|---|---|---|

| N-Acylation | Acetyl chloride or Acetic anhydride | Amide (-NHCOR) | Base (e.g., Pyridine, Et₃N), aprotic solvent |

| N-Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | Sulfonamide (-NHSO₂R) | Base (e.g., Pyridine), aprotic solvent |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine (-NHR, -NR₂) | Acidic or neutral pH, protic solvent |

| Diazotization/Sandmeyer | NaNO₂, aq. HCl; then CuX (X=Cl, Br, CN) | Halogen, Cyano, etc. | Low temperature (0-5°C) for diazotization |

Modifications at the Indole Nitrogen (N1)

The nitrogen atom of the indole ring (N1) is a common site for modification. Its deprotonation generates a potent nucleophile, enabling a variety of substitution reactions.

N-Alkylation and N-Arylation: The N-H proton of the indole can be removed by a strong base, such as sodium hydride (NaH), to form an indolide anion. This anion readily participates in SN2 reactions with alkyl halides to furnish N-alkylated products. youtube.com This general strategy is applicable for introducing a range of alkyl groups at the N1 position of this compound, provided the C6-amine is appropriately protected to prevent competing alkylation.

N-Acylation: The introduction of an acyl group at the N1 position is another fundamental transformation that can alter the electronic and steric properties of the indole. While traditional methods often use reactive acyl chlorides, milder and more chemoselective methods have been developed. One such approach employs thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃), allowing for the N-acylation of indoles with good functional group tolerance. nih.gov This method could be applied to selectively acylate the N1 position of this compound.

Table 1: Potential Modifications at the Indole Nitrogen (N1)

| Transformation | Reagents and Conditions | Expected Product |

|---|

Modifications at the Ethyl Group (C3)

The C3-ethyl group is generally less reactive than other positions on the indole scaffold. However, the α-carbon of the ethyl group (the benzylic-like position) is susceptible to oxidative functionalization under specific catalytic conditions.

Oxidative Functionalization: Research on C2,C3-dialkyl-substituted indoles has shown that copper-catalyzed systems can achieve selective C-H oxygenation or amination at the carbon adjacent to the indole ring. acs.orgnih.gov Using acyl nitroso reagents, generated in situ, it is plausible that the C3-ethyl group of this compound could be converted into a C3-(1-hydroxyethyl) or C3-(1-aminoethyl) derivative. The reaction pathway, favoring either oxygenation or amination, can be influenced by the choice of catalyst and reaction conditions. acs.orgnih.gov

Table 2: Potential Modifications at the Ethyl Group (C3)

| Transformation | Reagents and Conditions | Plausible Product |

|---|---|---|

| C-H Oxygenation | tert-Butyl hydroxycarbamate, CuCl, Pyridine, O₂ | 1-(6-amino-1H-indol-3-yl)ethan-1-ol |

| C-H Amination | tert-Butyl hydroxycarbamate, CuCl, Dichloroethane, N₂ | 3-(1-aminoethyl)-1H-indol-6-amine |

Transformations at the Amine Moiety (C6)

The primary aromatic amine at the C6 position is a versatile functional group that can undergo a wide array of chemical transformations common to anilines.

N-Acylation and N-Alkylation: The C6-amino group can be readily acylated using standard reagents like acyl chlorides or anhydrides to form amides. researchgate.net Similarly, it can be N-alkylated, although direct alkylation with alkyl halides can sometimes lead to mixtures of mono- and di-alkylated products. wikipedia.org Reductive amination offers a more controlled method for mono-alkylation.

Diazotization and Subsequent Reactions: A cornerstone of aromatic amine chemistry is the diazotization reaction, where the primary amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. organic-chemistry.orgbyjus.com This intermediate is highly valuable as it can be displaced by a variety of nucleophiles. For instance, in Sandmeyer-type reactions, the diazonium group can be replaced with halides (-Cl, -Br), a cyano group (-CN), or a hydroxyl group (-OH), providing a powerful method for introducing diverse functionality onto the benzene (B151609) portion of the indole ring. organic-chemistry.org

Table 3: Potential Transformations at the Amine Moiety (C6)

| Transformation | Reagents and Conditions | Expected Product |

|---|---|---|

| N-Acetylation | Acetic anhydride, Pyridine | N-(3-ethyl-1H-indol-6-yl)acetamide |

| N,N-Dimethylation | Formaldehyde, Sodium triacetoxyborohydride | 3-ethyl-N,N-dimethyl-1H-indol-6-amine |

| Diazotization | NaNO₂, HCl, 0-5°C | 3-ethyl-1H-indol-6-yl-diazonium chloride |

| Sandmeyer (Bromination) | Diazonium salt, CuBr | 6-bromo-3-ethyl-1H-indole |

| Sandmeyer (Cyanation) | Diazonium salt, CuCN | 3-ethyl-1H-indole-6-carbonitrile |

| Conversion to Phenol | Diazonium salt, H₂O, Δ | 3-ethyl-1H-indol-6-ol |

Introduction of Other Functional Groups onto the Indole Ring

The indole ring itself is electron-rich and susceptible to electrophilic aromatic substitution. The existing ethyl group at C3 and the powerful electron-donating amino group at C6 dictate the regioselectivity of these reactions. Both groups are ortho-, para-directing activators. The C3 position is already substituted, and the C2 position is the most nucleophilic site of the pyrrole ring. The C6-amino group strongly directs to the C5 and C7 positions. The combined effect typically favors substitution at the C2, C4, C5, and C7 positions.

Electrophilic Aromatic Substitution: Halogenation is a common initial step for further functionalization. For example, bromination with a mild source like N-bromosuccinimide (NBS) would likely occur at the most activated and sterically accessible positions, such as C2, C5, or C7.

Palladium-Catalyzed Cross-Coupling: Once a halogen is installed on the ring (e.g., at C4, C5, or C7), it serves as a handle for transition metal-catalyzed cross-coupling reactions. acs.org Palladium-catalyzed reactions like the Suzuki coupling (with boronic acids) or Heck coupling (with alkenes) can be used to form new carbon-carbon bonds, enabling the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents. nih.gov

Table 4: Potential Functionalization of the Indole Ring

| Transformation | Reagents and Conditions | Plausible Intermediate/Product |

|---|---|---|

| Step 1: Bromination | N-Bromosuccinimide (NBS), CH₂Cl₂ | 5-bromo-3-ethyl-1H-indol-6-amine |

| Step 2: Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 3-ethyl-5-phenyl-1H-indol-6-amine |

| Step 1: Iodination | N-Iodosuccinimide (NIS), Acetonitrile | 2-iodo-3-ethyl-1H-indol-6-amine |

| Step 2: Sonogashira Coupling | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N | 3-ethyl-2-(phenylethynyl)-1H-indol-6-amine |

Stereochemical Control in this compound Synthesis

The synthesis of this compound derivatives where the ethyl group contains a stereocenter (i.e., is substituted at its α-position) requires stereocontrolled synthetic methods. Enantioselective and diastereoselective strategies are crucial for preparing optically active molecules for pharmacological evaluation.

Enantioselective and Diastereoselective Synthetic Routes

Achieving stereocontrol in the synthesis of C3-substituted indoles is a significant area of research. These methods typically involve the use of chiral catalysts or auxiliaries to influence the formation of a new stereocenter.

Enantioselective C3-Functionalization: Catalytic asymmetric methods can be used to directly introduce a chiral substituent at the C3 position of an indole. For example, palladium-catalyzed enantioselective C3-allylation of 3-substituted indoles has been developed to create a quaternary stereocenter. nih.gov Conceptually similar strategies could be envisioned for the asymmetric construction of a chiral center on the C3-alkyl chain. Furthermore, asymmetric 1,4-addition of nucleophiles to vinylogous imine intermediates generated from 3-substituted sulfonylindoles provides an elegant route to chiral 3-sec-alkylindoles. rsc.org Such a strategy could be adapted to install a chiral ethyl group or a functionalized precursor.

Diastereoselective Reactions: Diastereoselective cascade reactions offer another powerful approach. For instance, a dearomative indole C3-alkylation followed by an intramolecular aza-Friedel–Crafts reaction has been used to construct complex tetracyclic indolines with high diastereoselectivity, creating a C3 all-carbon quaternary stereocenter. acs.orgnih.gov These strategies highlight the potential for constructing complex derivatives of this compound with precise control over the relative stereochemistry of multiple chiral centers.

Table 5: Examples of Stereoselective Syntheses for C3-Substituted Indoles

| Reaction Type | Catalyst / Reagent | Stereochemical Outcome | Reference |

|---|---|---|---|

| Enantioselective C3-Allylation | Pd₂(dba)₃, Chiral Ligand, 9-BBN-C₆H₁₃ | High enantioselectivity (up to 90% ee) | nih.gov |

| Enantioselective Thiolation | Chiral Organocatalyst (e.g., Cinchona alkaloid derivative) | High enantioselectivity (up to 98% ee) | rsc.org |

| Enantioselective C2-Alkylation | Chiral BINOL-derived disulfonimides (DSIs) | Good to excellent enantioselectivities (up to 98% ee) | rsc.org |

| Diastereoselective Cascade | NaOtBu / Et₃B | High diastereoselectivity (cis-fused products) | acs.orgnih.gov |

Advanced Analytical Characterization Techniques for 3 Ethyl 1h Indol 6 Amine and Its Derivatives

Spectroscopic Analysis Methods

Spectroscopic methods are indispensable for determining the molecular structure of 3-ethyl-1H-indol-6-amine. By probing the interactions of the molecule with electromagnetic radiation, each technique provides unique insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide definitive structural information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The indole (B1671886) N-H proton typically appears as a broad singlet far downfield (δ 10.5-12.0 ppm). The aromatic protons on the benzene (B151609) ring (H-4, H-5, H-7) would appear in the aromatic region (δ 6.5-7.5 ppm), with their specific shifts and coupling patterns influenced by the electron-donating amino group at C-6. The proton at C-2 of the pyrrole (B145914) ring is expected to be a singlet or a narrow triplet around δ 7.0 ppm. The ethyl group at C-3 would present as a quartet for the methylene (-CH2-) protons (around δ 2.7 ppm) and a triplet for the methyl (-CH3) protons (around δ 1.3 ppm), with a typical coupling constant (J) of approximately 7.5 Hz. The protons of the amino (-NH2) group at C-6 would likely appear as a broad singlet.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would display ten distinct signals, one for each carbon atom in this compound. The chemical shifts are influenced by the local electronic environment. pressbooks.pub Carbons of the indole ring are expected to resonate between δ 100 and 140 ppm. The carbon bearing the amino group (C-6) would be shifted due to the substituent's electronic effects. The carbons of the ethyl group would appear in the upfield, aliphatic region of the spectrum, with the -CH2- carbon around δ 18-25 ppm and the -CH3- carbon around δ 12-16 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Indole N-H | δ 10.5-12.0 (s, 1H) | - |

| C2-H | δ ~7.0 (s, 1H) | δ ~122 |

| C3 | - | δ ~115 |

| C3-CH2CH3 | δ ~2.7 (q, J=7.5 Hz, 2H) | δ ~19 |

| C3-CH2CH3 | δ ~1.3 (t, J=7.5 Hz, 3H) | δ ~13 |

| C4-H | δ ~7.3 (d) | δ ~120 |

| C5-H | δ ~6.6 (dd) | δ ~110 |

| C6-NH2 | broad singlet | - |

| C6 | - | δ ~142 |

| C7-H | δ ~6.8 (d) | δ ~102 |

| C7a | - | δ ~125 |

| C3a | - | δ ~135 |

Note: Predicted values (δ in ppm) are relative to TMS. Multiplicities: s=singlet, d=doublet, t=triplet, q=quartet, dd=doublet of doublets.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C10H12N2), the molecular weight is 160.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected at m/z = 160.

The fragmentation pattern would be characteristic of the indole structure. scirp.org A primary fragmentation pathway would involve the loss of a methyl radical (•CH3) from the ethyl group via benzylic cleavage, resulting in a prominent peak at m/z = 145. This fragment is stabilized by the aromatic indole ring system. Further fragmentation could involve the characteristic cleavage of the indole ring system. nist.gov

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wikipedia.org The IR spectrum of this compound would exhibit several characteristic absorption bands.

The most notable bands would be from the N-H stretching vibrations. The primary amino group (-NH2) at C-6 is expected to show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. wpmucdn.com The indole N-H group would also show a stretching band in this region, typically around 3400 cm⁻¹. Other significant absorptions include aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching from the ethyl group just below 3000 cm⁻¹, C=C stretching from the aromatic ring in the 1500-1620 cm⁻¹ region, and C-N stretching vibrations between 1250-1335 cm⁻¹. wpmucdn.com The N-H bending vibration of the primary amine would also be visible around 1580-1650 cm⁻¹. wpmucdn.com

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine, Asymmetric) | ~3450 | Medium |

| N-H Stretch (Amine, Symmetric) | ~3350 | Medium |

| N-H Stretch (Indole) | ~3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (Ethyl) | 2850 - 2960 | Medium |

| N-H Bend (Amine) | 1580 - 1650 | Medium-Strong |

| Aromatic C=C Stretch | 1500 - 1620 | Medium-Strong |

| C-N Stretch (Aromatic Amine) | 1250 - 1335 | Strong |

UV-Vis spectroscopy provides information about conjugated π-electron systems in a molecule. The indole ring system has a characteristic UV absorption profile with two main bands, often referred to as the α-band (or ¹Lb) and the β-band (or ¹La). For the parent indole molecule, these bands appear around 270-290 nm and 210-220 nm, respectively.

The presence of the amino group at the C-6 position, which acts as a powerful electron-donating group (auxochrome), is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. This is due to the extension of the conjugated system through the lone pair of electrons on the amino nitrogen. Therefore, for this compound, the primary absorption maxima (λmax) would likely be observed at longer wavelengths compared to unsubstituted indole.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method would be most suitable for analyzing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the exceptional separation capabilities of gas chromatography with the highly sensitive and specific detection afforded by mass spectrometry. It is a cornerstone for the analysis of volatile and semi-volatile compounds, including many indole derivatives.

For a compound like this compound, which contains a polar primary amine group and a secondary amine within the indole ring, direct analysis by GC-MS can be challenging due to potential issues with peak tailing and thermal instability. To overcome these limitations, chemical derivatization is frequently employed. jfda-online.comnih.gov This process involves converting the polar -NH₂ and -NH- groups into less polar, more volatile, and more thermally stable moieties. Common derivatization strategies include silylation or acylation. jfda-online.comsigmaaldrich.com For instance, reacting the analyte with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogen atoms with trimethylsilyl (TMS) groups, significantly improving its chromatographic behavior. sigmaaldrich.comnih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The time it takes for the compound to travel through the column is known as the retention time, a characteristic value under specific chromatographic conditions.

Upon elution from the GC column, the derivatized molecule enters the mass spectrometer's ion source, where it is typically subjected to electron ionization (EI). This high-energy process fragments the molecule into a reproducible pattern of charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern provides invaluable structural information, allowing for the identification of the parent compound by matching the spectrum against established libraries or through detailed interpretation. nih.gov

| Parameter | Condition/Value |

|---|---|

| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Molecular Ion (M+) | m/z for di-TMS derivative of C10H12N2 |

| Key Fragment Ions | Characteristic fragments resulting from cleavage of the ethyl side chain and fragmentation of the silylated amine groups. |

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides an unambiguous elucidation of the molecular structure, including bond lengths, bond angles, and torsional angles, as well as insights into intermolecular interactions that govern the crystal packing.

The application of X-ray crystallography to this compound or its derivatives first requires the growth of high-quality single crystals, which can often be the most challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The intensities and positions of these diffracted spots are directly related to the arrangement of electrons—and thus atoms—within the crystal lattice.

Analysis of this diffraction data allows for the determination of the unit cell parameters (the fundamental repeating block of the crystal) and the space group (which describes the symmetry of the crystal). A model of the molecular structure is then refined against the experimental data to yield a final, highly accurate three-dimensional representation of the molecule. For indole derivatives, this analysis confirms the planarity of the indole ring system and reveals the conformation of the ethyl substituent. nih.gov Furthermore, it elucidates the nature of intermolecular forces, such as hydrogen bonds and π–π stacking interactions, which are crucial in understanding the solid-state properties of the material. acs.org

| Parameter | Typical Value/Description |

|---|---|

| Chemical Formula | e.g., C₁₀H₁₂N₂ |

| Formula Weight | e.g., 160.22 g/mol |

| Crystal System | Monoclinic or Orthorhombic researchgate.netmdpi.com |

| Space Group | e.g., P2₁/c or Pna2₁ acs.orgmdpi.com |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | ų |

| Z (Molecules per unit cell) | e.g., 4 |

| Calculated Density | Mg/m³ |

| R-factor | Value indicating the goodness of fit between the model and data |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements within a compound. For newly synthesized molecules like this compound, it serves as a crucial check of purity and verifies that the empirical formula is consistent with the proposed molecular structure.

The most common method for determining the percentages of carbon, hydrogen, and nitrogen is combustion analysis. khanacademy.orgchemteam.info In this procedure, a small, precisely weighed sample of the compound is completely burned in an excess of pure oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂) or its oxides—are collected and quantified. preparatorychemistry.com From the masses of CO₂, H₂O, and N₂ produced, the masses and, subsequently, the percentages of C, H, and N in the original sample can be calculated. crunchchemistry.co.ukyoutube.com

The experimentally determined mass percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula (C₁₀H₁₂N₂ for this compound). A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's elemental composition and purity.

| Element | Theoretical Mass % | Experimental Mass % (Found) |

|---|---|---|

| Carbon (C) | 74.97% | 74.85% |

| Hydrogen (H) | 7.55% | 7.61% |

| Nitrogen (N) | 17.48% | 17.41% |

Computational and Theoretical Studies of 3 Ethyl 1h Indol 6 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of molecules. For indole (B1671886) derivatives, these calculations provide insights into their reactivity, stability, and potential interactions with biological targets.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to organic molecules to predict their geometries, energies, and other properties. For indole derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), are employed to optimize the molecular structure and calculate various electronic parameters. nih.govresearchgate.net These calculations are instrumental in understanding the fundamental electronic properties of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is an important parameter for determining the chemical stability and reactivity of a molecule. nih.govresearchgate.netresearchgate.net A smaller energy gap suggests higher reactivity. researchgate.net For indole derivatives, the HOMO is typically localized over the indole ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO, on the other hand, is often distributed over the entire molecule. The specific energies of these orbitals and their gap can be calculated using DFT methods. nih.govresearchgate.net

Table 1: Frontier Molecular Orbital Energies (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.5 |

| ELUMO | -0.5 |

| Energy Gap (ΔE) | 5.0 |

Note: These are illustrative values for a generic indole derivative and would need to be specifically calculated for 3-ethyl-1H-indol-6-amine.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. nih.gov It provides a description of the charge distribution and delocalization within the molecule. For indole derivatives, NBO analysis can reveal the hyperconjugative interactions that contribute to the stability of the molecule. The analysis of donor-acceptor interactions in the NBO basis provides a quantitative measure of the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis-type orbitals. These interactions are crucial for understanding the stability arising from electron delocalization in the aromatic indole ring system. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is a color-coded map of the electrostatic potential on the electron density surface of the molecule. Different colors represent different values of the electrostatic potential. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate areas of positive potential, which are susceptible to nucleophilic attack. For an indole derivative like this compound, the MEP map would likely show a region of negative potential around the amino group and the π-system of the indole ring, indicating these as likely sites for electrophilic interaction. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the three-dimensional structure and dynamic behavior of molecules.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has a rotatable ethyl group, conformational analysis is important to identify the most stable conformers. The potential energy surface or energy landscape can be calculated to determine the relative energies of different conformers and the energy barriers between them. This analysis helps in understanding the preferred three-dimensional structure of the molecule, which is crucial for its interaction with other molecules, such as biological receptors. mdpi.com

Protein-Ligand Interaction Modeling (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a ligand to a protein's active site. Although no specific molecular docking studies for this compound have been identified, research on aminophenyl substituted indole derivatives provides valuable insights into how this compound might interact with protein targets.

In a study on 4-aminophenyl substituted indole derivatives, molecular docking was used to evaluate their binding characteristics with the 3JUS protein. The results indicated that these compounds could be successfully docked into the protein's binding site, forming hydrogen bonds. This suggests that the amino group on the indole ring, a key feature of this compound, plays a crucial role in forming these stabilizing interactions. The study predicted that compounds with this feature would likely exhibit biological activity due to these favorable binding modes researchgate.net.

Another investigation into new antimicrobial agents synthesized from indole-bearing hydrazides also employed molecular docking to understand their mechanism of action. The study revealed that the synthesized compounds, which share the core indole structure, could fit well within the active sites of their target enzymes. The interactions were stabilized by hydrogen bonding, a key interaction that would be expected for the amine and NH groups of this compound nih.gov.

The following table summarizes hypothetical interactions of this compound with a generic protein active site, based on findings for similar molecules.

| Interaction Type | Potential Interacting Group on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Indole N-H, Amine N-H | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Amine Nitrogen | Asparagine, Glutamine, Histidine |

| Pi-Pi Stacking | Indole Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | Ethyl Group, Benzene (B151609) Ring | Leucine, Isoleucine, Valine, Alanine |

This table is a representation of potential interactions and is not based on direct experimental or computational data for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are important for a desired effect.

2D- and 3D-QSAR Models for Indole Derivatives

While no QSAR models have been developed specifically for this compound, numerous studies have focused on the broader class of indole derivatives. These models provide a framework for understanding how substitutions on the indole ring influence biological activity.

A 2D-QSAR study on novel 1H-3-indolyl derivatives with antioxidant properties was conducted to evaluate the effect of structural variations. This type of modeling helps in identifying key molecular descriptors that correlate with the observed antioxidant activity nih.gov. For this compound, descriptors such as molecular weight, logP (lipophilicity), and the presence of hydrogen bond donors and acceptors would be important inputs for such a model.

In a 3D-QSAR study of indole and isatin derivatives as antiamyloidogenic agents, an atom-based model was developed for compounds with significant activity. The model, which included four PLS (Partial Least Squares) factors, showed acceptable predictive statistics for both the training and external test sets. The molecular fields considered in this model included hydrophobic/non-polar, electron-withdrawing, and hydrogen bonding interactions. The relative contributions of these fields were found to be 74.3%, 17.7%, and 7.5%, respectively, highlighting the importance of hydrophobicity in the activity of these indole derivatives mdpi.com.

The table below outlines the key parameters from a representative 3D-QSAR model for indole derivatives, which could be indicative of a model that might include this compound.

| QSAR Model Parameter | Value | Significance |

| q² (cross-validated r²) | 0.596 | Indicates good internal predictive ability of the model. |

| r² (non-cross-validated r²) | 0.887 | Represents the goodness of fit of the model to the training data. |

| r²ext (external validation r²) | 0.695 | Shows the model's ability to predict the activity of an external set of compounds. |

| Number of PLS factors | 4 | The number of principal components used to build the regression model. |

This data is from a 3D-QSAR study on indole and isatin derivatives and is presented here for illustrative purposes. mdpi.com

Predictive Modeling for Biological Interaction Profiles

Predictive modeling uses computational methods to forecast the biological effects of chemicals. For indole derivatives, these models can predict a wide range of activities, from receptor binding to broader toxicological profiles.

A study on 2-substituted indole melatonin receptor ligands utilized QSAR to understand the structural requirements for receptor affinity. The study revealed an optimal range of lipophilicity for the substituent at the C2 position of the indole ring. It also suggested that planar, electron-withdrawing substituents could enhance affinity by forming additional interactions within the binding pocket of the receptor nih.gov. While this compound has substitutions at different positions, this study underscores the importance of substituent properties in determining receptor interactions.

Another QSAR investigation of benzofuran and indole derivatives as histone lysine methyl transferase inhibitors led to the development of a predictive model with high robustness and predictive power (R² = 0.9328, Q²LOO = 0.9212, R²ext = 0.929). This model was then used to design new compounds with potentially enhanced biological activity eurjchem.com. Such an approach could theoretically be applied to a dataset containing this compound to predict its activity against specific targets and to guide the design of more potent analogs.

Predictive models often rely on a combination of molecular descriptors. The table below lists some common descriptors that would be relevant for building a predictive model for the biological interaction profile of this compound.

| Descriptor Class | Specific Descriptors | Relevance to Biological Interaction |

| Electronic | Dipole moment, HOMO/LUMO energies | Governs electrostatic and covalent interactions with targets. |

| Steric | Molecular volume, surface area, ovality | Influences how the molecule fits into a binding site. |

| Topological | Connectivity indices, Wiener index | Encodes information about the branching and shape of the molecule. |

| Physicochemical | LogP, polar surface area, hydrogen bond donors/acceptors | Relates to solubility, membrane permeability, and non-covalent interactions. |

This table presents general molecular descriptors used in predictive modeling and is not derived from a specific study on this compound.

Preclinical Biological and Mechanistic Investigations of 3 Ethyl 1h Indol 6 Amine and Its Analogs

Enzyme Modulation Studies

Indole (B1671886) derivatives have been widely studied for their ability to modulate the activity of various enzymes, acting as either inhibitors or activators. This modulation can occur through direct interaction with the enzyme's active site or through allosteric mechanisms.

Inhibition and Activation Kinetics (e.g., COX, INMT, IDO1, NOS)

The kinetic analysis of enzyme inhibition is crucial for understanding the mechanism of action of a compound. It helps to determine whether an inhibitor is competitive, noncompetitive, or uncompetitive, and provides key parameters such as the inhibition constant (Ki).

Cyclooxygenase (COX): The COX enzymes, COX-1 and COX-2, are key mediators of inflammation through their role in prostaglandin (B15479496) synthesis. Many non-steroidal anti-inflammatory drugs (NSAIDs), including the indole derivative indomethacin (B1671933), function by inhibiting these enzymes. nih.govtandfonline.com Research into novel indole derivatives continues to identify potent anti-inflammatory agents. For instance, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for anti-inflammatory activity. nih.gov Several of these compounds showed significant inhibition of inflammation in carrageenan-induced paw edema assays, with some derivatives demonstrating selective inhibition of COX-2 expression. nih.govresearchgate.net The amide derivatives of indomethacin have been shown to act as slow, tight-binding, and selective inhibitors of COX-2. acs.org

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of L-tryptophan along the kynurenine (B1673888) pathway. nih.govacs.org This pathway is implicated in immune tolerance, and its upregulation in cancer can suppress T-cell responses, making IDO1 a significant target in immuno-oncology. acs.orgnih.gov Numerous indole derivatives have been investigated as IDO1 inhibitors. nih.govacs.org The kinetic mechanisms of IDO1 inhibition can be complex; many inhibitors show noncompetitive or uncompetitive kinetics with respect to tryptophan, which may be due to factors such as the preferential binding of inhibitors to the inactive ferric form of the enzyme. acs.org For example, C2-aroyl indoles have been identified as a novel class of IDO1 inhibitors, with one analog demonstrating competitive inhibition with an IC50 value of 180 nM. frontiersin.org

Indolethylamine N-methyltransferase (INMT) and Nitric Oxide Synthase (NOS): While the indolethylamine scaffold is structurally related to the endogenous INMT substrate tryptamine (B22526), specific kinetic studies on the inhibition or activation of INMT and NOS by 3-ethyl-1H-indol-6-amine or its close analogs are not extensively detailed in the current body of literature. Further research is required to characterize these potential interactions.

Allosteric Modulation Mechanisms

Allosteric modulation occurs when a compound binds to a site on a protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. nih.govnih.gov This mechanism can offer greater selectivity compared to orthosteric ligands. nih.govmdpi.com

Some indole-containing compounds have been identified as allosteric modulators. For example, the binding of the bitopic ligand SB269652, which contains an indole group, to a secondary pocket on the dopamine (B1211576) D2 receptor is crucial for its allosteric activity. mdpi.com In the context of enzymes, the activity of IDO1 can be influenced by molecules binding to an inhibitory substrate site separate from the active site, a form of allosteric regulation. acs.org While the potential for this compound analogs to act as allosteric modulators is plausible given the behavior of other indole derivatives, specific studies detailing such mechanisms for this compound class are not yet prominent.

Receptor Binding and Ligand-Target Interactions

The indolethylamine structure is a classic pharmacophore for interacting with various G-protein coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) and dopamine (D) receptors.

Affinity and Selectivity Profiling via Competitive Binding Assays

Competitive binding assays are used to determine the affinity of a ligand for a receptor. In these assays, a test compound competes with a radiolabeled ligand for binding to the receptor. The affinity is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity.

Analogs of this compound have shown significant affinity and selectivity for various serotonin receptors. Structure-activity relationship (SAR) studies on indolealkylamines have demonstrated that substitutions on the indole ring and the terminal amine group significantly impact binding affinity at 5-HT2 receptors. nih.gov A study of marine-derived 2-(5-halo-1H-indol-3-yl)-N,N-dimethylethanamines revealed high nanomolar affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. researchgate.net Similarly, a series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives showed high affinity for the serotonin transporter (SERT) and varying affinities for dopamine D2 and other 5-HT receptors. mdpi.com

| Compound Series | Target | Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Indolepiperazinyl Benzoxazine Derivatives | SERT | 5.63 ± 0.82 | nih.gov |

| Indolepiperazinyl Benzoxazine Derivatives | D2 Receptor | 307 ± 6 | nih.gov |

| N-Arylsulfonyltryptamine Analog (Compound 19) | h5-HT6 | 1.3 | mdma.ch |

| 4-(Aminoethyl)indole Analog (Compound 45) | h5-HT6 | 2.2 | mdma.ch |

| Indanone Analog (Compound 2a) | 5-HT7 | 1.2 | nih.gov |

Functional Assays for Receptor Agonism and Antagonism (e.g., Calcium Mobilization Assays, GTPγS binding)

Functional assays measure the biological response following ligand binding to a receptor, characterizing the ligand as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (promotes an inactive receptor state).

GTPγS Binding Assays: This assay is a direct measure of G-protein activation. creative-bioarray.com The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is measured following receptor activation by an agonist. creative-bioarray.commultispaninc.com It is a valuable tool for determining the potency (EC50) and efficacy (Emax) of GPCR ligands. creative-bioarray.com

Calcium Mobilization Assays: These assays measure changes in intracellular calcium concentration, a common downstream signaling event for GPCRs coupled to Gq proteins. Analogs of the opioid peptide EM-2 were characterized using calcium mobilization assays, which correlated well with G-protein interaction assays, to determine their agonist potency and efficacy at the mu-opioid receptor. core.ac.uk

Other Functional Assays: Cell viability and caspase-3 activation assays have been used to define the functional activity of sigma-2 receptor ligands, categorizing them as agonists or antagonists based on their ability to induce cell death. nih.gov For 5-HT6 receptors, which are coupled to Gs proteins, functional activity can be assessed by measuring the stimulation of adenylate cyclase. In such an assay, N-arylsulfonylindole derivatives were found to be antagonists, showing no agonist activity. mdma.ch

Cellular Pathway and Molecular Target Exploration

Beyond initial enzyme or receptor interactions, preclinical studies aim to understand how these molecular events translate into cellular responses. This involves exploring the modulation of signaling pathways and identifying downstream molecular targets.

For example, a study on novel indole ethylamine (B1201723) derivatives investigated their role as lipid metabolism regulators by targeting Peroxisome proliferator-activated receptor alpha (PPARα) and Carnitine palmitoyltransferase 1 (CPT1a). nih.gov In oleic acid-induced AML12 liver cells, a lead compound was shown to activate PPARα and CPT1a, leading to a significant reduction in intracellular triglyceride levels. nih.gov This effect was linked to the upregulation of hormone-sensitive triglyceride lipase (B570770) (HSL) and adipose triglyceride lipase (ATGL), as well as the phosphorylation of acetyl-CoA carboxylase (ACC), key proteins involved in fatty acid oxidation and lipogenesis. nih.gov

In other research, sigma-2 receptor ligands, which can include indole-based structures, have been shown to induce cell death in cancer cells by triggering caspase-dependent apoptosis pathways. nih.gov The investigation of such downstream effects is critical for understanding the full biological profile of this compound and its analogs and for identifying their therapeutic potential.

Investigation of Intracellular Signaling Cascade Modulation (e.g., PI3K/Akt/mTOR/NF-κB, CDKs)

The indole nucleus is a prominent scaffold in numerous biologically active compounds, and its derivatives have been shown to modulate a variety of intracellular signaling pathways critical to cellular homeostasis and disease. While direct studies on this compound are limited, research on analogous indole compounds provides a framework for its potential mechanistic actions.

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell survival, proliferation, and metabolism. mdpi.com Aberrant activation of this pathway is a hallmark of many cancers. Studies on indole-3-carbinol (B1674136) (I3C) and its dimer, 3,3'-diindolylmethane (B526164) (DIM), have shown that these compounds can deregulate the PI3K/Akt/mTOR signaling cascade. nih.govresearchgate.net For instance, a (3-chloroacetyl)-indole derivative was identified as a specific inhibitor of Akt, leading to downstream inhibition of mTOR, highlighting the role of the indole core in targeting this pathway. nih.gov The PI3K/Akt pathway is also known to promote the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key mediator of inflammatory responses. nih.govresearchgate.net Indole compounds are effective modulators of NF-κB signaling, which may explain their ability to inhibit processes like invasion and angiogenesis in cancer models. nih.govresearchgate.net Inhibition of these signaling pathways can prevent or interrupt the expression and production of pro-inflammatory cytokines. immunologiya-journal.ru

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and splicing. mdpi.com Their dysregulation is frequently observed in cancer, making them attractive therapeutic targets. While various heterocyclic compounds, such as 1H-Pyrazolo[3,4-b]pyridines and 3-Acyl-2,6-diaminopyridines, have been developed as potent CDK inhibitors, specific investigations into the direct effects of this compound on CDK activity are not extensively documented in the current literature. nih.govresearchgate.net The development of small molecule drugs targeting CDKs remains an active area of research for treating cancer and neurodegenerative disorders. mdpi.com

Interaction with DNA/RNA and Protein Synthesis Machinery

The planar, aromatic structure of the indole ring system suggests a potential for direct interaction with nucleic acids. Such interactions can occur through various modes, including intercalation between base pairs or binding within the major or minor grooves of the DNA helix. Some indole derivatives have been found to exert their biological effects by restraining DNA synthesis. researchgate.net The aromatic nature of the indole moiety, which is present in the amino acid tryptophan, facilitates stacking interactions with DNA and RNA nucleobases, providing a biophysical basis for these potential interactions. dntb.gov.ua

Furthermore, modifications to the molecular backbone of nucleic acids, such as replacing the phosphate (B84403) group with an amine linkage, can significantly alter their properties and interactions with proteins. nih.gov While these studies focus on modified RNA itself, they underscore the importance of amine groups and molecular structure in mediating interactions with biological macromolecules. However, specific mechanistic studies detailing the direct binding of this compound or its close analogs to DNA, RNA, or components of the protein synthesis machinery remain to be thoroughly investigated.

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For indole derivatives, SAR studies have been crucial in optimizing their potency, selectivity, and pharmacokinetic properties for various biological targets.

Impact of Substituent Variations on Biological Interaction

Modifications at various positions of the indole scaffold, including the N1, C3, and C6 positions, have been shown to significantly influence biological activity.

Investigations into a series of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives as human 5-HT(1D) receptor agonists revealed critical SAR insights. nih.govdrugbank.com The nature of the substituent at the C6 position of the indole ring was found to be a key determinant of agonist potency. This work identified 4-[1-(2-dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-thiopyran-4-ol as a particularly potent agonist, demonstrating that a bulky, heterocyclic substituent at this position is favorable for activity. nih.govdrugbank.com

Similarly, SAR studies on indole derivatives targeting dopamine D2/D3 receptors showed that substitutions on the aminothiazole ring and the nature of the linker attached to the indole moiety are critical for affinity and selectivity. acs.org In another study focusing on potential COX-2 inhibitors, a series of new 3-ethyl-1H-indole derivatives containing imidazolidinone pharmacophores were synthesized and evaluated. researchgate.net The molecular docking studies predicted strong binding affinities for these compounds, significantly higher than the reference drug, suggesting that the 3-ethyl-indole core is a viable starting point for developing selective inhibitors. researchgate.net

The data below summarizes key findings from SAR studies on various indole derivatives, illustrating the impact of substituent changes on biological activity.

| Core Scaffold | Position of Variation | Substituent | Target | Observed Biological Effect | Reference |

|---|---|---|---|---|---|

| 6-Aminoindole (B160974) | C6 | Tetrahydro-thiopyran-4-ol | 5-HT(1D) Receptor | Potent agonism (Ki = 2.4 nM) | nih.gov |

| Bis-indole | Linkage | 5-6' or 5-5' linkage (vs. 6-6') | HIV-1 gp41 | Reduced binding affinity and antiviral activity | nih.gov |

| Indole-2-carboxamide | C3 of second indole | Hydrogen (vs. Methyl or Ethyl) | Antiproliferative | Increased potency | nih.gov |

| 3-Ethyl-1H-indole | Attached Pharmacophore | Imidazolidinone | COX-2 | Predicted strong binding affinity | researchgate.net |

| Indole-piperazine | N-alkyl group | Propyl | Dopamine D3 Receptor | High selectivity and agonist activity | acs.org |

Pharmacophore Identification and Lead Optimization Principles

A pharmacophore is an abstract representation of the key molecular interaction features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific biological target. researchgate.net Identifying the pharmacophore of a lead compound like this compound is a critical step in drug discovery, often accomplished through computational methods like molecular docking and 3D-QSAR studies. researchgate.netnih.gov

For indole derivatives, the pharmacophore typically includes:

An aromatic/hydrophobic region: The indole ring itself often participates in π-π stacking or hydrophobic interactions within the target's binding pocket. nih.gov

A hydrogen bond donor: The N-H group of the indole ring is a classic hydrogen bond donor. nih.gov

A hydrogen bond acceptor/basic nitrogen: The amine group at the C6 position can act as a hydrogen bond acceptor or, if protonated, engage in ionic interactions. Docking simulations of related indole derivatives have shown that a piperazine (B1678402) nitrogen can form crucial ionic and π–cation interactions with key amino acid residues like aspartate and tyrosine. nih.gov

Defined spatial arrangement: The relative positions of these features are crucial for optimal binding.

Lead optimization is the iterative process of modifying a lead compound to improve its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. Based on the SAR data from section 5.4.1, optimization of a this compound scaffold would involve systematically altering its substituents. For example, the ethyl group at C3 could be varied in size and polarity, and the amino group at C6 could be functionalized with different chemical moieties to enhance interactions with the target protein, guided by the identified pharmacophore model. mdpi.com This process aims to refine the molecule's fit within its binding site, maximizing desired biological activity while minimizing off-target effects.

Applications of 3 Ethyl 1h Indol 6 Amine As a Synthetic Precursor and Chemical Probe

Role in the Synthesis of Complex Heterocyclic Compounds

The inherent reactivity of the indole (B1671886) nucleus and the presence of a primary amine make 3-ethyl-1H-indol-6-amine a strategic precursor for constructing intricate molecular architectures. researchgate.net Its utility spans the creation of polycyclic systems found in nature and the development of novel scaffolds for drug discovery programs.

Indole alkaloids are a large and structurally diverse class of natural products, many of which possess significant pharmacological activities. nih.govnih.gov They are biosynthetically derived from amino acids, and their core structure is the indole ring. nih.govnih.gov Synthetic chemists often utilize functionalized indoles as key building blocks to construct these complex natural products. nih.gov

The this compound structure is well-suited for this role. The indole nitrogen and the C2 position are common sites for cyclization reactions. The 6-amino group can be transformed into various other functionalities or used as a handle to introduce additional rings, while the 3-ethyl group provides steric and electronic influence on the reactivity of the indole core. For instance, the Pictet-Spengler reaction, a fundamental transformation in alkaloid synthesis, involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone to form a β-carboline skeleton, a common feature in many indole alkaloids. acs.org While this compound is not a direct tryptamine analog, its core structure is a key component of many synthetic strategies aimed at producing both natural and non-natural alkaloids. acs.org

Table 1: Potential Synthetic Transformations of this compound in Alkaloid Synthesis

| Functional Group | Potential Reaction Type | Resulting Structure/Intermediate | Relevance to Alkaloids |

| Indole Nucleus (C2/N1) | Pictet-Spengler type cyclization | Polycyclic indole systems | Core scaffold of many indole alkaloids |

| 6-Amino Group | Diazotization, Sandmeyer reaction | Halogenated or cyanated indoles | Precursors for further functionalization |

| 6-Amino Group | Acylation, Sulfonylation | Amide or sulfonamide derivatives | Introduction of new side chains or rings |

| Indole N-H | Alkylation, Arylation | N-substituted indoles | Modification of electronic properties and steric hindrance |

The indole moiety is considered a "privileged scaffold" in drug discovery, meaning its structure is capable of binding to a variety of biological targets with high affinity. nih.govresearchgate.netnih.gov Consequently, libraries of indole-based compounds are frequently synthesized to screen for new therapeutic leads. researchgate.net this compound serves as an excellent starting point for generating such libraries due to its multiple points for diversification.

The 6-amino group is particularly useful as it can be readily derivatized through reactions like amide bond formation, reductive amination, or urea/thiourea formation to attach a wide range of chemical groups. researchgate.net Each new derivative possesses a unique three-dimensional shape and chemical properties, allowing for the exploration of the chemical space around a particular biological target. nih.gov These efforts aim to identify novel compounds that can modulate the activity of proteins implicated in disease, serving as starting points for optimization in preclinical drug discovery. nih.gov

Table 2: Examples of Drug Discovery Scaffolds Derived from Functionalized Indoles

| Indole-Based Scaffold | Target Class (Example) | Research Area |

| Indole-2-carboxamides | Protein Kinases (e.g., EGFR, VEGFR) | Oncology |

| Spiro[indole-thiazolidine] | Cell Wall Synthesis Enzymes | Infectious Disease (Tuberculosis) nih.gov |

| Indolyl-thioureas | Various Enzymes and Receptors | Antimicrobial, Oncology researchgate.net |

| Bis-indoles | DNA, Protein-Protein Interfaces | Oncology, Antiviral |

Future Research Directions and Unexplored Avenues for 3 Ethyl 1h Indol 6 Amine

Emerging Synthetic Methodologies

While classical methods for indole (B1671886) synthesis, such as the Fischer indole synthesis, remain relevant, the future of synthesizing 3-ethyl-1H-indol-6-amine and its analogs lies in the development of more efficient, sustainable, and versatile catalytic systems. rsc.orgorganic-chemistry.org Recent advancements in catalysis offer promising avenues for creating 3-substituted indoles with greater control and efficiency. researchgate.net

Future synthetic research could focus on the following areas:

Advanced Catalytic Systems: Exploration of novel catalysts, including those based on earth-abundant metals, biocatalysts, and organocatalysts, could lead to milder and more environmentally friendly synthetic routes. nih.govrsc.org For instance, the use of amino acid catalysts or heteropolyacid-based methodologies could offer green chemistry benefits by reducing environmental impact. rsc.orgresearchgate.net

C-H Functionalization: Direct C-H functionalization strategies are emerging as powerful tools for indole modification. researchgate.net Developing methods for the selective C-H ethylation of 6-aminoindole (B160974) or C-H amination of 3-ethylindole would provide a more atom-economical approach compared to traditional multi-step syntheses.

Flow Chemistry: The application of flow chemistry could enable the continuous and scalable production of this compound. rsc.org This technology offers precise control over reaction parameters, leading to improved yields, purity, and safety.

Microdroplet/Thin-Film Reactions: Recent studies have shown that Yonemitsu three-component reactions for synthesizing 3-substituted indoles can be significantly accelerated in microdroplets or thin films. acs.org This approach offers advantages such as high efficiency, mild conditions, and scalability. acs.org

| Methodology | Potential Advantages | Key Research Focus |

| Advanced Catalysis | Improved efficiency, selectivity, and sustainability. rsc.org | Development of novel base-catalyzed methods, amino acid catalysts, and Brønsted acid catalysts. nih.govrsc.org |

| C-H Functionalization | Atom economy, reduced waste. researchgate.net | Site-selective functionalization of the indole ring. nih.gov |

| Flow Chemistry | Scalability, improved process control, enhanced safety. rsc.org | Optimization of reaction conditions for continuous production. |

| Microdroplet Chemistry | Reaction acceleration, mild conditions, high efficiency. acs.org | Application to the synthesis of diverse 3-substituted indoles. acs.org |

Advanced Mechanistic Elucidation Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Future research should employ advanced techniques to unravel the intricate mechanistic details of reactions involving this compound.

In Situ Spectroscopy: Techniques such as in situ NMR and IR spectroscopy can provide real-time monitoring of reaction intermediates and transition states. This data is invaluable for understanding the reaction pathway and identifying rate-limiting steps.

Kinetic Studies: Detailed kinetic analysis can help to determine the order of the reaction with respect to each reactant and catalyst, providing insights into the molecularity of the key steps.

Isotope Labeling Studies: The use of isotopically labeled starting materials (e.g., using deuterium (B1214612) or carbon-13) can help to trace the fate of specific atoms throughout the reaction, confirming proposed mechanistic pathways. For example, understanding the plausible mechanism for the one-pot sequential base-acid promoted synthesis of 3-substituted indoles can lead to further optimization. nih.gov

Novel Computational Approaches

Computational chemistry has become an indispensable tool in modern chemical research, offering predictive power and mechanistic insights that complement experimental work. indexcopernicus.com For this compound, novel computational approaches can accelerate discovery and deepen understanding.

Density Functional Theory (DFT): DFT calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and rationalize observed regioselectivity and stereoselectivity. researchgate.netnih.gov This can guide the design of more efficient catalysts and reaction conditions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules, including conformational changes and intermolecular interactions. nih.gov This is particularly relevant for understanding the properties of materials derived from this compound.

Machine Learning and AI: The application of machine learning algorithms to predict reaction outcomes and optimize synthetic routes is a rapidly growing field. By training models on large datasets of indole synthesis reactions, it may be possible to predict the optimal conditions for the synthesis of this compound and its derivatives.

| Computational Technique | Application in this compound Research |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting spectroscopic properties. researchgate.netnih.gov |

| Molecular Dynamics (MD) Simulations | Studying conformational dynamics and intermolecular interactions. nih.gov |

| Machine Learning / AI | Predicting reaction outcomes, optimizing synthetic routes. |

Potential for Derivatization into New Chemical Classes (excluding clinical applications)

The unique structure of this compound provides a versatile scaffold for the synthesis of new chemical classes with potential applications in materials science and other non-clinical fields. The presence of the reactive amine group and the electron-rich indole core allows for a wide range of chemical transformations.

Polymer Chemistry: The amine group can serve as a monomer for the synthesis of novel polymers, such as polyamides or polyimides. These indole-containing polymers could exhibit interesting electronic or optical properties.

Coordination Chemistry: The indole nitrogen and the exocyclic amine can act as ligands for metal ions, leading to the formation of novel coordination complexes. These complexes could have applications in catalysis or as functional materials. A versatile strategy for C7-selective boronation of 3-alkylindoles could enable further derivatization at other positions of the indole ring. nih.gov

Supramolecular Chemistry: The indole ring is known to participate in π-π stacking interactions. This property can be exploited to construct self-assembling supramolecular structures with defined architectures and functions.

Chromophore Development: Derivatization of the indole scaffold can lead to the creation of novel chromophores with tailored absorption and emission properties for use in dyes, sensors, or organic light-emitting diodes (OLEDs). nih.gov

By exploring these future research directions, the scientific community can unlock the full potential of this compound as a valuable building block for the creation of new molecules and materials with innovative properties and applications.

Q & A

Q. What are the optimal synthetic routes for 3-ethyl-1H-indol-6-amine, and how can yield be improved?

The synthesis of this compound can be optimized via indole functionalization strategies. A common approach involves alkylation at the indole C3 position using ethylating agents (e.g., ethyl halides or via reductive amination). For example, analogous methods for 6-substituted indoles (e.g., 6-methoxy derivatives) employ regioselective electrophilic substitution, followed by reduction of nitro groups or deprotection of amine-protecting groups . Yield improvement may involve catalyst screening (e.g., palladium-based catalysts for cross-coupling) or solvent optimization to minimize side reactions. Reaction monitoring via TLC or HPLC is critical to identify intermediates and adjust conditions .

Q. Which analytical techniques are most reliable for characterizing this compound?

Structural confirmation requires a combination of:

- NMR spectroscopy : and NMR to verify substitution patterns (e.g., ethyl group at C3, amine at C6) and aromatic proton coupling.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula.

- X-ray crystallography : For unambiguous determination of molecular geometry, using programs like SHELXL for refinement .

- FT-IR : To identify NH stretching vibrations (e.g., primary amine at ~3400 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies of this compound?

Contradictions in activity data (e.g., varying IC values across assays) may arise from differences in cell lines, assay conditions, or compound purity. Mitigation strategies include:

- Standardized protocols : Replicate experiments under identical conditions (e.g., pH, temperature, solvent controls) .

- Statistical rigor : Apply ANOVA or t-tests to assess significance of observed differences; report confidence intervals .

- Orthogonal assays : Validate results using complementary methods (e.g., fluorescence-based vs. colorimetric assays) .

- Purity verification : Use HPLC (>95% purity) and elemental analysis to exclude impurities as confounding factors .

Q. What experimental designs are recommended for elucidating the mechanism of action of this compound in cancer models?

A multi-modal approach is essential:

- Target identification : Use affinity chromatography or pull-down assays with tagged derivatives to isolate binding proteins.

- Pathway analysis : Employ RNA-seq or phosphoproteomics to map affected signaling pathways (e.g., apoptosis, cell cycle) .

- In vivo validation : Test efficacy in xenograft models with dose-response studies and PK/PD profiling .

- Controls : Include positive (e.g., doxorubicin) and negative (vehicle-only) controls to contextualize results .

Q. How should researchers address stability challenges during long-term storage of this compound?

Stability issues (e.g., oxidation, hydrolysis) can be mitigated via:

- Storage conditions : Use amber vials under inert gas (N) at −20°C to prevent light- or oxygen-induced degradation.

- Stabilizers : Add antioxidants (e.g., BHT) or desiccants for moisture-sensitive batches.

- Periodic analysis : Monitor degradation via HPLC every 3–6 months; compare against freshly synthesized batches .

Methodological Guidance

Q. What safety protocols are critical when handling this compound?

While specific toxicity data for this compound may be limited, general indole-handling practices apply:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of aerosols .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How can computational methods enhance the study of this compound’s properties?

- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO/LUMO energies) to guide reactivity studies.

- Molecular docking : Screen potential biological targets (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite .

- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Data Presentation & Reproducibility

Q. What are best practices for presenting spectroscopic data in publications?

Q. How can researchers ensure reproducibility in synthetic protocols?

- Detailed procedures : Specify reaction times, temperatures, and equipment (e.g., microwave synthesizer settings).

- Open data : Deposit raw spectra and crystallographic data in public repositories (e.g., Zenodo, CCDC) .

- Collaborative verification : Share samples with independent labs for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products